N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antidiabetic agent by inhibiting enzymes like alpha-amylase and alpha-glucosidase.
Agriculture: The compound can be used as a fungicide due to its ability to inhibit fungal growth.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism. This inhibition helps in managing blood glucose levels in diabetic patients . The compound may also interact with fungal cell membranes, disrupting their integrity and leading to fungal cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(thiazol-2-yl)furan-2-carboxamide: This compound has a thiazole ring instead of a triazole ring and exhibits similar antimicrobial properties.
5-Furan-2yl [1,3,4]oxadiazole-2-thiol: This compound contains an oxadiazole ring and is used as a potential fungicide.
Uniqueness
N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide is unique due to its specific triazole-furan structure, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes in carbohydrate metabolism and its potential as a fungicide make it a valuable compound in both medicinal and agricultural applications .
Eigenschaften
Molekularformel |
C7H6N4O2 |
---|---|
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
N-(1,2,4-triazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C7H6N4O2/c12-7(6-2-1-3-13-6)10-11-4-8-9-5-11/h1-5H,(H,10,12) |
InChI-Schlüssel |
ZAWCFZRZIFCZEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)NN2C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.